molecular formula C16H26N4O3S B7520296 N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine

N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine

Cat. No.: B7520296
M. Wt: 354.5 g/mol
InChI Key: HSYWGGIGHJTYBV-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyrrolidine ring, and a sulfonyl group attached to a pyridine ring, making it a versatile molecule for chemical modifications and biological interactions.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c21-24(22,20-8-1-2-9-20)15-4-5-16(18-14-15)17-6-3-7-19-10-12-23-13-11-19/h4-5,14H,1-3,6-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYWGGIGHJTYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with 3-chloropropylamine under basic conditions to form N-(3-morpholin-4-ylpropyl)amine.

    Sulfonylation: The next step is the sulfonylation of the pyridine ring. This can be achieved by reacting 5-chloropyridine-2-sulfonyl chloride with pyrrolidine to form 5-pyrrolidin-1-ylsulfonylpyridine.

    Coupling Reaction: Finally, the N-(3-morpholin-4-ylpropyl)amine is coupled with the 5-pyrrolidin-1-ylsulfonylpyridine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the morpholine or pyrrolidine rings.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, which may reduce any nitro groups or other reducible functionalities present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine exerts its effects is largely dependent on its interaction with molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The sulfonyl group is particularly important for its binding affinity and specificity, while the morpholine and pyrrolidine rings contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-morpholin-4-ylpropyl)-N-(pyridin-4-ylmethyl)amine
  • N-methyl-N-(3-morpholin-4-ylpropyl)amine
  • N-(3-morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine

Uniqueness

Compared to these similar compounds, N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both morpholine and pyrrolidine rings, along with the sulfonyl group, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

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